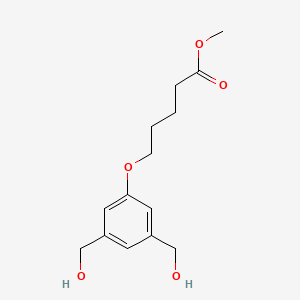

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate

描述

属性

IUPAC Name |

methyl 5-[3,5-bis(hydroxymethyl)phenoxy]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-18-14(17)4-2-3-5-19-13-7-11(9-15)6-12(8-13)10-16/h6-8,15-16H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPPJJHYFLCWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCOC1=CC(=CC(=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate primarily involves two key stages:

- Synthesis of 3,5-bis(hydroxymethyl)phenol intermediate

- Esterification of 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoic acid with methanol

This approach ensures the selective introduction of hydroxymethyl groups on the aromatic ring and subsequent formation of the ester functional group.

Esterification to Form this compound

The esterification step involves reacting 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoic acid with methanol under acid catalysis:

| Parameter | Details |

|---|---|

| Reactants | 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoic acid + Methanol |

| Catalysts | Sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) |

| Solvents | Toluene or dichloromethane |

| Conditions | Reflux under reflux condenser to drive esterification to completion |

| Reaction Time | Several hours (typically 4-12 h depending on scale) |

| Workup | Removal of solvent, neutralization, purification by extraction or chromatography |

This reaction forms the methyl ester via Fischer esterification, a well-established method for ester synthesis.

Industrial and Continuous Flow Adaptations

For industrial scale production, continuous flow reactors are employed to enhance:

- Reaction efficiency

- Yield control

- Reproducibility

Precise control over temperature, pressure, and reactant feed rates allows for optimized esterification and safer handling of reagents.

Chemical Reaction Analysis and Modifications

This compound is amenable to further chemical transformations, which are relevant to its preparation and functionalization:

| Reaction Type | Reagents/Conditions | Products/Outcomes |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Conversion of hydroxymethyl groups to aldehydes or carboxylic acids |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Reduction of ester to alcohol (pentanol derivative) |

| Nucleophilic Substitution | Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu) | Functional group substitution on phenoxy ring |

These reactions allow for tailoring the compound's properties or preparing derivatives for further applications.

Summary Table of Preparation Methods

Research Findings and Challenges

- Limited detailed protocols are publicly available, but patent literature (e.g., EP2187742B1) provides insights into synthetic routes.

- The presence of hydroxymethyl groups complicates purification due to polarity and potential side reactions.

- Optimization of reaction conditions is crucial to maximize yield and purity.

- Safer and scalable methods for intermediate preparation are under active development to facilitate industrial applications.

化学反应分析

Oxidation Reactions

The hydroxymethyl (-CHOH) groups undergo selective oxidation to form aldehydes or carboxylic acids under controlled conditions.

Mechanistic Insight :

-

DFT calculations (PBE functional) show activation energy () of 0.85 eV for hydroxymethyl → formyl conversion on Pd(111) surfaces .

-

Steric hindrance from the phenoxy group slows oxidation kinetics compared to simpler alcohols .

Reduction Reactions

The ester group (-COOCH) is susceptible to reduction, producing primary alcohols.

Side Reactions :

-

Competitive reduction of hydroxymethyl groups observed with excess LiAlH, forming methylene bridges .

Nucleophilic Aromatic Substitution

The electron-rich phenoxy ring undergoes substitution at the para and meta positions.

Polymerization and Crosslinking

The hydroxymethyl groups participate in condensation reactions to form hyperbranched polymers.

Ester Hydrolysis

Controlled hydrolysis of the methyl ester yields carboxylic acid derivatives.

Comparative Reactivity Analysis

科学研究应用

Materials Science

Polymer Synthesis

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate can serve as a monomer in the synthesis of novel polymers. It is particularly useful in the production of hydroxyl-terminated hyperbranched aromatic poly(ether-ester)s. These polymers exhibit enhanced properties such as improved thermal stability and mechanical strength due to the incorporation of hydroxymethyl groups, which facilitate cross-linking and enhance intermolecular interactions .

Optical Properties

Research indicates that polymers synthesized from this compound can exhibit unique optical properties, making them suitable for applications in photonics and optoelectronics. The presence of aromatic structures contributes to their ability to absorb and emit light at specific wavelengths, which is advantageous for developing light-emitting devices and sensors .

Pharmaceutical Applications

Drug Delivery Systems

The compound's hydroxyl groups can be modified to create drug delivery systems that improve the solubility and bioavailability of pharmaceutical agents. Its ability to form stable complexes with various drugs enhances the efficacy of treatments, particularly in targeting specific tissues or cells .

Antioxidant Properties

Studies have shown that related compounds possess antioxidant properties, which can be beneficial in developing therapeutic agents aimed at combating oxidative stress-related diseases. The incorporation of this compound into formulations may enhance the stability and effectiveness of antioxidants in pharmaceutical products .

Case Studies

作用机制

The mechanism by which Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate exerts its effects depends on its chemical interactions with molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active phenoxy compound, which can interact with cellular pathways and enzymes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Aliphatic Chain Length Effects

The target compound belongs to a family of aromatic esters with hydroxymethylphenoxy groups and variable aliphatic chains. Key analogs include:

- Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate (CAS: 1107630-95-4): Shorter two-carbon chain.

- Methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1): Pyridine-based aromatic core with hydroxymethyl groups.

Table 1: Structural and Property Comparison

| Compound Name | Aliphatic Chain Length | Aromatic Core | Melting Point Trend* | Oxidation Peak Trend* | Antioxidant Activity* |

|---|---|---|---|---|---|

| Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate | 5 (odd) | Benzene | Lower | Higher | Moderate |

| Methyl 2-(3,5-bis(hydroxymethyl)phenoxy)acetate | 2 (even) | Benzene | Higher | Lower | Lower |

| 1,2-bis[2-(hydroxymethyl)phenoxy]butylene (Do4OH) | 4 (even) | Benzene (dimer) | Higher | Lower | Lower |

| 1,2-bis[2-(hydroxymethyl)phenoxy]hexylene (Do6OH) | 6 (even) | Benzene (dimer) | Higher | Lower | Lower |

Thermal Stability and Melting Points

The odd–even effect observed in aliphatic chains plays a critical role in thermal behavior. Odd-numbered chains (e.g., n=5 in the target compound) exhibit lower melting points compared to even-numbered analogs (e.g., n=4 or 6) due to reduced crystal stability. This arises from denser molecular packing in odd chains, which increases repulsive H···H interactions . For example, Do5OH (n=5) melts at ~120°C, while Do4OH (n=4) and Do6OH (n=6) melt at ~150°C and ~145°C, respectively . By analogy, the pentanoate ester likely follows this trend, though exact values require experimental confirmation.

Electrochemical and Antioxidant Properties

Odd-chain compounds demonstrate higher oxidation peaks for hydroxyl groups, as seen in cyclic voltammetry studies. The target compound’s non-planar structure (due to the odd chain) may enhance electron transfer efficiency, leading to moderate antioxidant activity. In contrast, even-chain analogs show lower oxidation potentials and reduced bioactivity .

Solubility and Reactivity

Longer aliphatic chains (e.g., pentanoate vs. acetate) generally increase hydrophobicity, reducing water solubility. However, the hydroxymethyl groups on the aromatic ring may counterbalance this by enabling hydrogen bonding.

生物活性

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on existing literature, including case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its phenoxy group and multiple hydroxymethyl substituents. These structural components are crucial for its interaction with biological targets. The presence of hydroxymethyl groups enhances the compound's ability to participate in hydrogen bonding, which can influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The hydroxymethyl groups are likely to form hydrogen bonds with proteins or nucleic acids, potentially modulating enzyme activities or receptor functions. This mechanism is similar to other compounds with hydroxymethyl substituents that have shown antimicrobial and anticancer properties .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a related compound demonstrated effective inhibition against Candida albicans, suggesting that this compound may also possess antifungal properties .

Antiproliferative Effects

Research on benzopsoralens, which share structural similarities with this compound, indicates that these compounds can induce antiproliferative effects in mammalian cells. This activity is often linked to the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. The potential for this compound to exhibit similar effects warrants further investigation .

Case Studies and Research Findings

- Antifungal Activity Study : A study evaluated the antifungal efficacy of various compounds against Candida albicans using the disc diffusion method. Although specific data on this compound was not available in this study, the results indicated that structurally similar compounds showed promising antifungal activity at concentrations up to 1000 ppm .

- Cell Proliferation Inhibition : Research involving hydroxymethyl-substituted benzopsoralens revealed marked antiproliferative effects in vitro. These findings suggest that this compound could potentially inhibit cell proliferation through mechanisms similar to those observed in benzopsoralens .

Data Table: Biological Activities of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。